Glyceryl stearate SE

Description

Properties

Molecular Formula |

C99H196KNaO16 |

|---|---|

Molecular Weight |

1704.7 g/mol |

IUPAC Name |

potassium;sodium;1,3-dihydroxypropan-2-yl octadecanoate;[(2S)-2,3-dihydroxypropyl] octadecanoate;[(2R)-2,3-dihydroxypropyl] octadecanoate;octadecanoate |

InChI |

InChI=1S/3C21H42O4.2C18H36O2.K.Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h3*20,22-23H,2-19H2,1H3;2*2-17H2,1H3,(H,19,20);;/q;;;;;2*+1/p-2/t2*20-;;;;;/m10...../s1 |

InChI Key |

JOMMDNSKWDWPIA-YJTCMNCISA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO.[Na+].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO.[Na+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

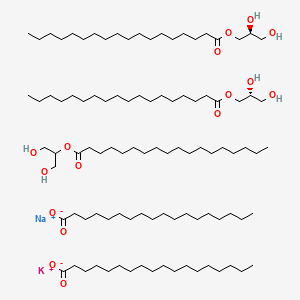

Glyceryl stearate SE chemical structure and properties

An In-Depth Technical Guide to Glyceryl Stearate (B1226849) SE for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl Stearate SE is a versatile and widely utilized excipient in the pharmaceutical, cosmetic, and food industries. The "SE" designation stands for "self-emulsifying," which distinguishes it from standard glyceryl stearate. This property arises from the inclusion of a small percentage of potassium and/or sodium stearate, which allows it to form stable oil-in-water emulsions without the need for additional emulsifiers.[1][2][3] this compound is primarily valued for its role as an emulsifier, stabilizer, emollient, and viscosity-modifying agent in a variety of formulations.[4][5] In the context of drug development, it is particularly noted for its application in creating controlled-release delivery systems.[6][7]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to pharmaceutical research and development.

Chemical Structure and Composition

This compound is not a single chemical entity but rather a complex mixture. The primary component is glyceryl monostearate, the monoester of glycerin and stearic acid.[4] The self-emulsifying characteristic is conferred by the presence of a small amount of soap, namely potassium stearate and/or sodium stearate.[2][3]

The IUPAC name for the main component, glyceryl monostearate, is 2,3-dihydroxypropyl octadecanoate. Due to the presence of the alkali metal stearates, the molecular formula for the complete this compound mixture is often represented as C99H196KNaO16, though this can vary depending on the exact composition.[8]

Physicochemical Properties

This compound is a white to cream-colored, wax-like solid at room temperature.[9] Its key physicochemical properties are summarized in the table below. These properties make it a versatile excipient for a range of pharmaceutical dosage forms, from topical creams to solid oral tablets.

| Property | Value | Reference(s) |

| Appearance | White to cream-colored waxy solid/flakes | [9] |

| CAS Number | 11099-07-3 | [2] |

| Molecular Formula | C99H196KNaO16 (as a mixture) | [8] |

| Molecular Weight | ~1704.7 g/mol (as a mixture) | [8] |

| Melting Point | 50-60 °C | [2] |

| HLB Value | ~5.8 | [2] |

| Solubility | Soluble in oil and alcohol; poorly soluble in water | [2] |

| Acid Value | ≤ 3.0 mg KOH/g | |

| Saponification Value | 165-176 mg KOH/g | |

| Flash Point | >204 °C |

Synthesis

The synthesis of this compound is a multi-step process. It begins with the esterification of glycerin with an excess of stearic acid. The excess unreacted stearic acid is then neutralized with an alkali, such as potassium hydroxide (B78521) or sodium hydroxide, to form the corresponding stearate salt. This salt is what imparts the self-emulsifying properties to the final product.

Experimental Protocols

Determination of Melting Point (Cooling Curve Method)

This protocol outlines a method for determining the melting point of a waxy solid like this compound by observing its cooling curve.

Apparatus:

-

Beaker

-

Test tube

-

Thermometer (0.1 °C resolution)

-

Heating mantle or water bath

-

Stirring rod

-

Stopwatch

Procedure:

-

Place a sample of this compound into a test tube and immerse the test tube in a beaker of water (water bath).

-

Gently heat the water bath while stirring the sample with the thermometer until the temperature is approximately 10-15 °C above its expected melting point (i.e., around 70-75 °C).

-

Remove the test tube from the water bath and allow it to cool in the air.

-

Record the temperature at regular intervals (e.g., every 30 seconds) while continuously and gently stirring.

-

Continue recording until the sample has completely solidified and the temperature has dropped several degrees below the solidification point.

-

Plot a graph of temperature (y-axis) versus time (x-axis). The melting point is the temperature at which the cooling rate slows down, and a plateau is observed on the graph. This plateau represents the latent heat of fusion being released during solidification.

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value of an emulsifier is a measure of its hydrophilicity or lipophilicity. For this compound, an experimental approach is often used by creating a series of emulsions with an oil of a known required HLB.

Materials:

-

This compound

-

A reference oil with a known required HLB (e.g., mineral oil, required HLB ~10.5)

-

A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15)

-

A low HLB emulsifier (e.g., Sorbitan Monooleate, HLB = 4.3)

-

Distilled water

-

Beakers, graduated cylinders, homogenizer

Procedure:

-

Prepare a series of emulsifier blends by mixing the high and low HLB emulsifiers in varying ratios to achieve a range of HLB values (e.g., from 4 to 16).

-

For each HLB value, prepare an oil-in-water emulsion. A typical formulation would be 5% emulsifier blend, 20% reference oil, and 75% distilled water.

-

Heat the oil phase (oil + emulsifier) and the water phase separately to approximately 70-75 °C.

-

Add the water phase to the oil phase with continuous mixing using a homogenizer for a specified time (e.g., 5 minutes).

-

Allow the emulsions to cool to room temperature.

-

Observe the stability of the emulsions after a set period (e.g., 24 hours). Stability can be assessed by visual inspection for creaming, cracking, or phase separation, or by measuring particle size distribution.

-

The HLB value of the emulsifier blend that produces the most stable emulsion is considered to be the required HLB of the oil. To determine the HLB of this compound, it would be used as the sole emulsifier, and the stability of the resulting emulsion would be compared to the series of blends.

Applications in Drug Development and Research

This compound's properties make it a valuable excipient in various pharmaceutical formulations, particularly in the realm of drug delivery.

Topical and Transdermal Drug Delivery

As a self-emulsifying agent, this compound is extensively used in the formulation of creams, lotions, and ointments for topical and transdermal drug delivery.[5] Its functions in these systems include:

-

Emulsification: It ensures the uniform dispersion of an active pharmaceutical ingredient (API), whether it is hydrophilic or lipophilic, within the vehicle. This is critical for consistent dosing and bioavailability.

-

Emollience and Occlusion: By forming a thin, waxy film on the skin, it can enhance skin hydration and may increase the penetration of certain APIs.[4][10]

-

Viscosity Modification: It contributes to the desired texture and consistency of topical products, which can affect patient compliance and the release of the API.

Controlled-Release Oral Dosage Forms

The hydrophobic and waxy nature of this compound makes it suitable for creating controlled-release oral dosage forms.

-

Sustained-Release Matrix Tablets: this compound can be used as a matrix-forming agent in tablets.[7] The API is dispersed within this inert, hydrophobic matrix. Upon ingestion, the API is slowly released as the gastrointestinal fluid gradually penetrates the matrix. The rate of drug release can be modulated by varying the concentration of this compound in the formulation.[7][11] The hydrophobic nature of the matrix reduces its wettability, thereby retarding drug diffusion and release.[11]

-

Solid Lipid Nanoparticles (SLNs): Glyceryl monostearate, the primary component of this compound, is a commonly used lipid for the fabrication of SLNs.[6][12][13] SLNs are colloidal drug carriers that can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.[6][14] The solid lipid core of the nanoparticles is solid at both room and body temperature, which contributes to the sustained release of the encapsulated drug.[12][14] This technology has been explored for the delivery of various therapeutic agents, including anticancer drugs.[6]

Safety and Regulatory Status

Glyceryl Stearate and this compound are generally regarded as safe (GRAS) for their intended use in food and are considered safe for use in cosmetic and pharmaceutical products.[9] They are known to be non-irritating and non-sensitizing at typical concentrations used in formulations.[9] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that both ingredients are safe for topical application.[9]

Conclusion

This compound is a multifunctional excipient with a well-established safety profile. Its self-emulsifying properties make it an invaluable component in the formulation of topical products, while its hydrophobic and waxy characteristics are leveraged in the development of advanced oral controlled-release drug delivery systems, such as matrix tablets and solid lipid nanoparticles. For researchers and drug development professionals, a thorough understanding of its physicochemical properties and functional attributes is essential for designing stable, effective, and patient-compliant pharmaceutical products.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound ( Glycerol monostearate) - Ataman Kimya [atamanchemicals.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. This compound - Glyceryl Monostearate - Emulsifier & Thickener [newdirectionsaromatics.com]

- 5. specialchem.com [specialchem.com]

- 6. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C99H196KNaO16 | CID 76966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 10. Glyceryl Stearate Tablet: Uses, Side Effects, & Dosage [medicoverhospitals.in]

- 11. ptfarm.pl [ptfarm.pl]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Self-Emulsification Mechanism of Glyceryl Stearate SE

Abstract: Glyceryl Stearate (B1226849) SE (Self-Emulsifying) is a widely utilized excipient in the pharmaceutical and cosmetic industries, valued for its ability to create stable oil-in-water (O/W) emulsions with minimal processing energy. This technical guide elucidates the core mechanism behind its self-emulsifying properties. The functionality of Glyceryl Stearate SE is not derived from a single molecule, but from a synergistic combination of non-ionic glyceryl stearate and a small, critical percentage of an anionic soap, typically potassium or sodium stearate. This combination drastically reduces interfacial tension between oil and water phases, promoting the spontaneous formation of a stable, structured interface. This interface is often characterized by the formation of lamellar liquid crystalline phases, which act as a robust barrier to droplet coalescence, ensuring long-term emulsion stability. This document provides a detailed examination of the components, the physicochemical principles governing emulsification, and the experimental protocols used for characterization, aimed at researchers, scientists, and drug development professionals.

Composition and Physicochemical Properties

This compound is not a single chemical entity but a composite material. Its primary component is Glyceryl Stearate (also known as glyceryl monostearate), the ester of glycerin and stearic acid.[1][2] The "SE" designation signifies the inclusion of a small quantity of sodium or potassium stearate, which is an alkali metal salt of stearic acid (a soap).[3][4][5][6] This soap is formed during the manufacturing process, where an excess of stearic acid is reacted with glycerin, and the remaining free stearic acid is subsequently neutralized with potassium or sodium hydroxide.[1][4][7]

The presence of both a primary non-ionic emulsifier (Glyceryl Stearate) and a potent anionic emulsifier (potassium/sodium stearate) is the key to its functionality.[8][9] Glyceryl Stearate alone has a low Hydrophilic-Lipophilic Balance (HLB) and requires a co-emulsifier to form stable emulsions, whereas the SE version is capable of forming stable emulsions on its own.[5][10]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various technical sources.

| Property | Value | References |

| Chemical Nature | Mixture of Glyceryl Stearate and Potassium/Sodium Stearate | [2][4][7] |

| HLB Value (SE Grade) | 5.0 - 8.0 (A common reported value is 5.8) | [7][11][12][13][14] |

| HLB Value (Non-SE Grade) | ~3.8 | [15] |

| Anionic Soap Content | 1-6% (e.g., 3-6% Potassium Stearate or 1-3% Sodium Stearate) | [11][12][13][16] |

| Appearance | White to cream-colored waxy solid (flakes or granules) | [2][4][10] |

| Melting Point | 55 - 60 °C (130 - 140 °F) | [8][12][13][14] |

| Solubility | Soluble in oil; poorly soluble in water | [13][14] |

| Typical Use Level | 1 - 10% (1-3% for lotions, 3-5% for creams) | [12][13][14] |

The Core Mechanism of Self-Emulsification

The spontaneous formation of an emulsion when this compound is introduced to oil and water phases is a complex process driven by the reduction of Gibbs free energy of the system. This is achieved through a significant lowering of the interfacial tension and the formation of a stabilizing structured film at the oil-water interface.

Synergistic Interfacial Action

The mechanism relies on the synergy between the two emulsifying components:

-

Glyceryl Stearate: As a non-ionic, lipophilic molecule (low HLB), it preferentially resides in the oil phase but orients its hydrophilic glycerol (B35011) head towards the water interface. It acts as a co-emulsifier, contributing to the viscosity and stability of the emulsion.[4][5]

-

Potassium/Sodium Stearate: As an anionic soap, it is highly surface-active. Its hydrophilic carboxylate head group and long lipophilic stearate tail allow it to dramatically reduce the interfacial tension between oil and water.[5][17] This is the primary driver of the self-emulsification process.

When the heated oil phase containing this compound is combined with the water phase, the highly water-soluble potassium/sodium stearate molecules rapidly migrate to the interface. This creates a state of interfacial turbulence and lowers the energy barrier for the formation of new oil droplets, allowing the emulsion to form with only gentle agitation.

Formation of Stabilizing Liquid Crystalline Structures

A critical aspect of the stability imparted by this compound is its ability to form liquid crystalline (LC) phases at the oil-water interface.[2] Upon cooling, the mixture of glyceryl stearate and soap molecules does not simply form a disordered monolayer, but arranges into more complex, ordered structures, primarily lamellar gel phases (α-gel).[18][19]

These lamellar structures consist of bilayers of the emulsifiers separated by layers of water, forming a multi-layered sheath around the oil droplets.[14][18] This structured interface provides a robust mechanical and electrostatic barrier that prevents the oil droplets from coalescing, ensuring the long-term stability of the emulsion.[14] The formation of these LC phases can be visualized using polarized light microscopy, where they exhibit characteristic birefringence patterns, such as Maltese crosses.[20]

Caption: The self-emulsification process driven by this compound.

Experimental Protocols for Characterization

The characterization of a self-emulsifying system like this compound involves a series of physicochemical tests to assess its performance, droplet characteristics, and long-term stability. The following are representative protocols based on standard methodologies for evaluating self-emulsifying drug delivery systems (SEDDS), which are directly applicable.[21]

Protocol: Assessment of Self-Emulsification Performance

Objective: To visually and quantitatively assess the efficiency and rate of emulsion formation.

Methodology:

-

Preparation: Prepare the oil phase containing a specified concentration of this compound (e.g., 5% w/w) and heat to 70-75°C to ensure complete dissolution. Heat the aqueous phase (deionized water) to the same temperature.

-

Dispersibility Test: Add 1 mL of the heated oil phase to 100 mL of the heated aqueous phase in a glass beaker with gentle agitation (e.g., magnetic stirrer at 200 rpm).

-

Visual Assessment: Observe the dispersion process. Grade the performance based on the spontaneity of emulsification and the appearance of the resulting fluid (e.g., Grade A: Rapidly forms a clear or bluish-white emulsion; Grade B: Forms a milky emulsion; Grade C: Poor emulsification with oil droplet separation).[19]

-

Turbidimetric Evaluation: To quantify the rate, perform the dispersion in a cuvette within a spectrophotometer or a dedicated turbidimeter. Monitor the change in turbidity or absorbance at a fixed wavelength (e.g., 600 nm) over time. A rapid increase to a stable plateau indicates efficient self-emulsification.[21]

Protocol: Droplet Size and Zeta Potential Analysis

Objective: To determine the particle size distribution of the oil droplets and the surface charge, which are critical predictors of emulsion stability.

Methodology:

-

Sample Preparation: Prepare the emulsion as described in Protocol 3.1. Allow it to cool to room temperature (25°C). Dilute the emulsion appropriately with deionized water to avoid multiple scattering effects (typically a dilution factor of 1:100 or higher).

-

Dynamic Light Scattering (DLS): Utilize a DLS instrument (also known as Photon Correlation Spectroscopy) to measure the hydrodynamic diameter of the emulsion droplets. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

-

Zeta Potential Measurement: Use the same instrument, equipped with an electrophoresis cell, to measure the zeta potential. This is determined by measuring the velocity of the droplets under an applied electric field. A high absolute zeta potential (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, contributing to stability.

Protocol: Identification of Interfacial Liquid Crystalline Structures

Objective: To visually confirm the presence of anisotropic liquid crystalline phases at the oil-water interface.

Methodology:

-

Sample Preparation: Prepare a concentrated version of the emulsion (e.g., 30-50% water phase) to enhance the visibility of LC structures. Place a small drop of the freshly prepared, warm emulsion on a clean microscope slide and cover with a coverslip.

-

Polarized Light Microscopy (PLM): Examine the sample using a polarized light microscope. Isotropic liquids (like pure oil or water) will appear dark under crossed polarizers. Anisotropic structures, such as liquid crystals, will be birefringent and appear as bright areas with distinct textures or patterns (e.g., Maltese crosses for spherical lamellar structures).[22]

-

Observation: Observe the sample as it cools from the preparation temperature down to room temperature to monitor the formation of these structures.

Caption: A workflow for the characterization of this compound emulsions.

Conclusion

The self-emulsifying capability of this compound is a sophisticated physicochemical phenomenon rooted in its composite nature. It is not merely an emulsifier but an engineered emulsifying system. The synergy between the non-ionic glyceryl stearate and the anionic potassium/sodium stearate creates conditions highly favorable for spontaneous emulsification. This process is driven by a rapid reduction in interfacial tension and stabilized by the subsequent formation of ordered liquid crystalline structures at the oil-water interface. This robust interfacial barrier provides exceptional resistance to coalescence, leading to the formation of stable, finely dispersed emulsions. For researchers and formulators, understanding this dual-component mechanism is paramount for effectively leveraging this compound to develop stable and elegant cosmetic and pharmaceutical formulations.

References

- 1. puracy.com [puracy.com]

- 2. This compound - Glyceryl Monostearate - Emulsifier & Thickener [newdirectionsaromatics.com]

- 3. naturallythinking.com [naturallythinking.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. This compound – CosmetoScope [cosmetoscope.com]

- 8. humblebeeandme.com [humblebeeandme.com]

- 9. grandingredients.com [grandingredients.com]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 11. ulprospector.com [ulprospector.com]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. avenalab.com [avenalab.com]

- 15. benchchem.com [benchchem.com]

- 16. makingcosmetics.com [makingcosmetics.com]

- 17. cosmileeurope.eu [cosmileeurope.eu]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Physico-chemical characterization of self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Glyceryl stearate SE synthesis and purification methods

An in-depth technical guide on the synthesis and purification of Glyceryl Stearate (B1226849) SE for researchers, scientists, and drug development professionals.

Abstract

Glyceryl Stearate SE (Self-Emulsifying) is a vital excipient in the pharmaceutical and cosmetic industries, prized for its role as a primary stabilizer in oil-in-water emulsions. Its self-emulsifying property is conferred by the inclusion of a minor fraction of an alkali stearate, which distinguishes it from standard glyceryl monostearate. This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for producing high-purity this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to facilitate a deeper understanding for professionals in research and drug development.

Introduction

This compound is the monoester of glycerin and stearic acid, which is made self-emulsifying by the addition of a small quantity of potassium or sodium stearate. This modification allows it to form stable emulsions without the need for a secondary emulsifier. The synthesis of this compound primarily involves the direct esterification of glycerin and stearic acid or the glycerolysis of fats and oils rich in stearic acid. Subsequent purification steps are critical to remove impurities and achieve the high-purity grades required for pharmaceutical and cosmetic applications.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through two main synthetic routes: direct esterification and glycerolysis. The choice of method often depends on the availability of raw materials and the desired purity of the final product.

Direct Esterification

Direct esterification is the most common method for synthesizing this compound. It involves the reaction of glycerin with stearic acid at elevated temperatures, typically in the presence of an alkaline catalyst. The catalyst not only accelerates the esterification reaction but also saponifies a portion of the stearic acid to form the self-emulsifying agent.

Reaction Scheme:

C₃H₅(OH)₃ + C₁₇H₃₅COOH ⇌ C₂₁H₄₂O₄ + H₂O (Glycerin) + (Stearic Acid) ⇌ (Glyceryl Stearate) + (Water)

C₁₇H₃₅COOH + KOH → C₁₇H₃₅COOK + H₂O (Stearic Acid) + (Potassium Hydroxide) → (Potassium Stearate) + (Water)

Experimental Protocol: Direct Esterification

-

Reactant Charging: A stainless-steel reactor equipped with a stirrer, heating mantle, and vacuum system is charged with stearic acid and glycerin. An excess of stearic acid is often used to drive the reaction and to be available for saponification.

-

Catalyst Addition: A calculated amount of potassium hydroxide (B78521) (or sodium hydroxide) is added to the reactant mixture. The quantity of the catalyst is critical as it determines the final percentage of potassium/sodium stearate in the product.

-

Reaction Conditions: The mixture is heated to 200-250°C under a nitrogen blanket to prevent oxidation. A vacuum is applied to remove the water formed during the reaction, which shifts the equilibrium towards the formation of the ester.

-

Monitoring: The progress of the reaction is monitored by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level.

-

Cooling and Solidification: Once the reaction is complete, the molten product is cooled under controlled conditions to obtain a solid, waxy product.

HLB value of Glyceryl stearate SE and its significance in emulsions

An In-Depth Technical Guide to the HLB Value of Glyceryl Stearate (B1226849) SE and Its Significance in Emulsions

Introduction

Glyceryl Stearate SE is a widely utilized emulsifier in the cosmetic, personal care, and pharmaceutical industries. The "SE" designation, for "Self-Emulsifying," distinguishes it from standard Glyceryl Stearate, indicating its ability to form stable emulsions without the need for co-emulsifiers.[1][2][3] Derived from vegetable sources like soy or palm kernel oil, it is the monoester of glycerin and stearic acid, which contains a small percentage of potassium or sodium stearate.[4][5][6][7] This composition is fundamental to its functionality, allowing it to create stable oil-in-water (O/W) emulsions that are both aesthetically pleasing and effective. This guide provides a comprehensive technical overview of this compound, focusing on its Hydrophile-Lipophile Balance (HLB) value, its mechanism of action, and its critical role in the formulation of stable emulsions for researchers, scientists, and drug development professionals.

Physicochemical and Formulation Data

The functional properties of this compound are defined by several key parameters that are critical for formulation development. These quantitative data points are summarized below for easy reference and comparison.

| Parameter | Value / Range | Significance in Formulation | Source(s) |

| HLB Value | ~5.8 (Typical range: 5-8) | Determines the emulsifier's affinity for oil vs. water. Despite a low value, the "SE" component enables the formation of O/W emulsions. | [4][5][8][9][10] |

| INCI Name | This compound | International Nomenclature of Cosmetic Ingredients name for labeling. | [5][7] |

| Chemical Composition | Glyceryl Stearate with 3-6% Potassium Stearate or Sodium Stearate. | The presence of soap (Potassium/Sodium Stearate) makes it "self-emulsifying" and anionic. | [2][4][5] |

| Typical Usage Level | 1 - 10% | Concentration is adjusted to achieve desired viscosity and stability; lower for lotions (1-3%), higher for creams (3-5%). | [1][5][7][11] |

| Melting Point | 55 - 60°C (130 - 140°F) | Must be melted in the oil phase of a formulation, typically heated to 60-75°C for proper incorporation. | [1][5] |

| Optimal pH Range | 5.5 - 8.0 | Performs best within this pH range, offering flexibility for various skincare and pharmaceutical preparations. | [9] |

| Physical Form | Off-white flakes or micro-granules. | Easy to handle and weigh during the manufacturing process. | [5][7] |

| Solubility | Oil Soluble | Added to the heated oil phase during the emulsion preparation process. | [1][5][7] |

The Role of the HLB Value

The Hydrophile-Lipophile Balance (HLB) system is a scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. The scale typically ranges from 0 to 20, where lower values indicate a greater lipophilic (oil-loving) tendency and higher values indicate a stronger hydrophilic (water-loving) tendency.

This compound has a reported HLB value of approximately 5.8.[5][8][9] According to the traditional Bancroft rule, emulsifiers with low HLB values (3-6) are typically used to form water-in-oil (W/O) emulsions. However, this compound is almost exclusively used to create stable oil-in-water (O/W) emulsions.[8][9] This apparent contradiction is resolved by its unique "self-emulsifying" composition. The primary component, glyceryl monostearate, has a low HLB. The secondary component, potassium or sodium stearate (a soap), is highly hydrophilic with a high HLB value. This combination of a low-HLB emulsifier and a high-HLB anionic soap allows it to function effectively as a complete emulsification system for O/W products.[2][12]

The Self-Emulsifying (SE) Mechanism

The "self-emulsifying" capability of this compound is its most significant feature. It arises from the synergistic action of its two main components at the oil-water interface.

-

Glyceryl Stearate: As the primary emulsifier with a low HLB, its large lipophilic stearate tail orients into the oil phase, while its small hydrophilic glycerol (B35011) head orients towards the water phase. By itself, it is an insufficient O/W emulsifier.[13]

-

Potassium/Sodium Stearate: This component is an anionic soap and a powerful high-HLB emulsifier. It preferentially orients at the interface, with its hydrophilic carboxylate group in the water phase and its lipophilic tail in the oil phase.

Together, these molecules pack efficiently at the oil-water interface, creating a stable interfacial film that reduces the interfacial tension between the two phases.[1][3] The anionic nature of the stearate soap imparts an electrostatic charge to the surface of the oil droplets, causing them to repel each other and preventing coalescence. This mechanism, combined with the formation of a liquid crystalline lamellar gel network in the continuous phase (often with fatty alcohols), leads to the creation of highly stable and viscous emulsions.[6][12]

Significance in Emulsion Formulation

This compound is a multifunctional ingredient that offers several key benefits in the development of emulsions:

-

Primary Emulsifier: It can be used as the sole emulsifier to create stable O/W creams and lotions, simplifying formulations and reducing the need for multiple ingredients.[1][2]

-

Viscosity and Texture Enhancement: It contributes significantly to the viscosity and consistency of emulsions, creating a rich, creamy texture.[6][9] The final viscosity is directly proportional to the concentration of this compound used.[13]

-

Stabilization: It enhances emulsion stability by forming a protective barrier around oil droplets and by structuring the continuous phase, which prevents phase separation, creaming, and coalescence.[1][3][6]

-

Improved Skin Feel: Formulations containing this compound are known for their smooth, soft, and non-greasy skin feel. It acts as a lubricant on the skin's surface and helps to reduce water loss by forming an occlusive barrier.[3][6][14]

-

Opacifying Agent: It imparts a white, opaque appearance to lotions and creams, which is often desirable for aesthetic reasons.[6][13]

Experimental Protocol: Emulsion Stability Assessment

To ensure the long-term viability of a product, the stability of an emulsion formulated with this compound must be rigorously tested. The following protocol outlines a standard methodology for assessing emulsion stability through accelerated aging.

Objective: To evaluate the physical stability of an O/W emulsion stabilized with this compound under accelerated conditions (thermal stress).

Materials and Equipment:

-

Test emulsion formulation

-

Control formulation (if applicable)

-

Homogenizer (e.g., rotor-stator type)

-

pH meter

-

Viscometer (e.g., Brookfield type)

-

Optical microscope with camera

-

Centrifuge

-

Temperature-controlled ovens/incubators set at various temperatures (e.g., 4°C, 25°C, 45°C)

-

Freeze-thaw cycle chamber (-10°C to 25°C)

-

Sealed, transparent glass jars for storage

Methodology:

-

Emulsion Preparation:

-

Heat the oil phase (containing this compound and other oil-soluble ingredients) to 70-75°C with mixing until all components are melted and uniform.

-

Heat the water phase to 70-75°C.

-

Slowly add the water phase to the oil phase with continuous high-shear homogenization.

-

Continue homogenization for 5-10 minutes to form a fine emulsion.

-

Cool the emulsion to room temperature with gentle mixing.

-

-

Initial Characterization (Time = 0):

-

Macroscopic Analysis: Observe and record the appearance, color, odor, and homogeneity of the emulsion.

-

pH Measurement: Record the initial pH of the emulsion.

-

Viscosity Measurement: Measure the initial viscosity using a viscometer with a suitable spindle and speed.

-

Microscopic Analysis: Place a drop of the emulsion on a slide and observe under a microscope. Capture images to document the initial droplet size, distribution, and shape.

-

-

Accelerated Stability Testing:

-

Divide the emulsion into several samples and store them in sealed glass jars under the following conditions:

-

Elevated Temperature: 45°C (to accelerate chemical degradation and coalescence).

-

Room Temperature: 25°C (as a control).

-

Refrigerated Temperature: 4°C (to check for crystallization or instability at low temperatures).

-

Freeze-Thaw Cycling: Alternate samples between -10°C for 24 hours and 25°C for 24 hours for at least three cycles. This tests for instability due to ice crystal formation.

-

-

Centrifugation: Centrifuge a sample at a specified force (e.g., 3000 rpm for 30 minutes) to assess its resistance to creaming or sedimentation.

-

-

Periodic Evaluation:

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.

-

Allow samples to equilibrate to room temperature.

-

Repeat the characterization tests performed at Time = 0 (macroscopic analysis, pH, viscosity, and microscopic analysis).

-

Look for signs of instability such as:

-

Creaming or Sedimentation: Formation of a concentrated layer of oil droplets at the top or bottom.

-

Flocculation: Aggregation of droplets into clusters.

-

Coalescence: Merging of droplets, leading to an increase in average droplet size and eventual phase separation.

-

Changes in pH, viscosity, color, or odor.

-

-

-

-

Compare the results from each time point and storage condition to the initial data.

-

A stable emulsion will show minimal changes in its physical and chemical properties throughout the testing period.

-

References

- 1. avenalab.com [avenalab.com]

- 2. grandingredients.com [grandingredients.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. ulprospector.com [ulprospector.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. This compound - Glyceryl Monostearate - Emulsifier & Thickener [newdirectionsaromatics.com]

- 7. humblebeeandme.com [humblebeeandme.com]

- 8. This compound – CosmetoScope [cosmetoscope.com]

- 9. craftingcosmetics.com [craftingcosmetics.com]

- 10. avenalab.com [avenalab.com]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. ulprospector.com [ulprospector.com]

- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 14. GLYCERYL STEARATE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Physical and Chemical Stability Profile of Glyceryl Stearate SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl Stearate (B1226849) SE is a self-emulsifying grade of Glyceryl Stearate, an ester of glycerin and stearic acid.[1] The "SE" designation signifies the inclusion of a small amount of potassium or sodium stearate, which imparts its self-emulsifying properties.[1] This excipient is widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, opacifier, and emollient.[2][3] Understanding its physical and chemical stability is paramount for ensuring the quality, safety, and shelf-life of finished products. This technical guide provides a comprehensive overview of the stability profile of Glyceryl Stearate SE, including its degradation pathways, influencing factors, and recommended testing protocols.

Physical and Chemical Properties

This compound is a white to cream-colored, wax-like solid with a faint, fatty odor.[1] Its physical and chemical characteristics are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Appearance | White to cream-colored wax-like solid/flakes | [1][4] |

| Odor | Mild, fatty odor | [4] |

| Melting Point | 55 - 62 °C | [4] |

| Boiling Point | >250 °C | [4] |

| Solubility | Insoluble in water; soluble in oils and alcohol. | [1] |

| HLB Value | Approximately 5.8 | [3] |

Chemical Properties

| Property | Description | References |

| Chemical Name | Octadecanoic acid, reaction products with 1,2,3-propanetriol (1:1), neutralized | [5] |

| CAS Number | 11099-07-3 | [5] |

| Molecular Formula | C99H196KNaO16 (representative) | [5][6] |

| Ionic Character | Anionic/Non-ionic | [1] |

| Key Reactions | Undergoes hydrolysis, glycerolysis, transesterification, and autoxidation under favorable conditions. | [1] |

Chemical Stability and Degradation Pathways

This compound is generally considered a stable compound under normal storage conditions.[4] However, it is susceptible to degradation through several chemical pathways, primarily hydrolysis and oxidation. The presence of the ester linkage is the most reactive site in the molecule.

Hydrolytic Degradation

As an ester, this compound can undergo hydrolysis, breaking down into its constituent parts: glycerin and stearic acid (and its corresponding salt). This reaction is catalyzed by the presence of water and can be accelerated by acidic or alkaline conditions. The self-emulsifying nature of this compound, which facilitates its dispersion in aqueous phases, can make it more susceptible to hydrolysis compared to the non-emulsifying grade.

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation can occur, particularly if the stearic acid used in its synthesis contains unsaturated fatty acid impurities.[1] The presence of double bonds makes the molecule susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides, which can further break down into a variety of smaller, often odorous, molecules such as aldehydes and ketones. This process can be accelerated by heat, light, and the presence of metal ions.

Thermal Degradation

This compound is stable at room temperature.[4] However, exposure to high temperatures can lead to decomposition. Thermal degradation may result in the release of carbon monoxide and carbon dioxide, along with other organic fumes.[4]

Photostability

Exposure to light, particularly UV radiation, can accelerate the oxidative degradation of this compound, especially in the presence of photosensitizers.[7] This can lead to discoloration and the development of off-odors.

Factors Affecting Stability

Several factors can influence the stability of this compound in a formulation.

| Factor | Effect on Stability | References |

| pH | Stability is generally good in neutral to slightly alkaline formulations. Strong acidic or alkaline conditions can accelerate hydrolysis. | [2] |

| Temperature | Elevated temperatures accelerate both hydrolytic and oxidative degradation. Avoid prolonged storage above 32°C. | [8] |

| Light | Exposure to UV light can initiate and accelerate oxidative degradation. | [7] |

| Oxygen | The presence of oxygen is necessary for oxidative degradation. | [9] |

| Metal Ions | Trace metal ions can act as catalysts for oxidative reactions. | [10] |

| Incompatible Materials | Strong oxidizing agents, acids, and alkalis should be avoided. | [4] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound, both as a raw material and within a finished product, should be established based on recognized guidelines such as those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the International Organization for Standardization (ISO).[10][11][12]

Stability Study Design

A typical stability study involves subjecting samples to various environmental conditions for a predetermined duration and analyzing them at specific time points.

Caption: General workflow for a stability study.

5.1.1 Real-Time Stability Testing

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Duration: To support the proposed shelf-life (e.g., 12, 24, 36 months).

-

Purpose: To establish the actual shelf-life under recommended storage conditions.[11]

5.1.2 Accelerated Stability Testing

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Duration: Typically 6 months.

-

Purpose: To predict the long-term stability and to detect potential degradation pathways more quickly.[11]

Physical Stability Assessment

At each time point, the following physical parameters should be evaluated:

-

Appearance: Visual inspection for changes in color, texture, and phase separation.

-

Odor: Olfactory assessment for the development of any off-odors.

-

pH: Measurement of the pH of an aqueous dispersion of the sample.

-

Viscosity: For liquid or semi-solid formulations containing this compound, viscosity should be measured using a calibrated viscometer.

Chemical Stability Assessment

5.3.1 Assay of this compound The concentration of this compound should be determined using a validated stability-indicating analytical method.

-

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): This is a common method for analyzing non-volatile compounds that lack a strong UV chromophore.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Detector: ELSD or CAD.

-

-

Gas Chromatography (GC) with Flame Ionization Detector (FID): This method often requires derivatization to increase the volatility of the analyte.

-

Derivatization: Silylation of the hydroxyl groups.

-

Column: A non-polar capillary column (e.g., dimethylpolysiloxane).

-

Injector and Detector Temperature: High temperatures are required.

-

5.3.2 Quantification of Degradation Products The primary degradation products, stearic acid and glycerin, can be quantified using the following methods:

-

Stearic Acid: Can be analyzed by HPLC-UV at a low wavelength (around 200-210 nm) or by GC-FID after esterification to its methyl ester.[13]

-

Glycerin: Can be analyzed by GC-FID or by HPLC with a refractive index (RI) detector.

Photostability Testing

Photostability testing should be conducted according to ICH Q1B guidelines.[12]

-

Light Source: A light source that provides a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

-

Exposure: Samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.

-

Analysis: Samples should be analyzed for any changes in physical appearance and for the formation of degradation products. A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.

Data Presentation and Interpretation

All quantitative data from stability studies should be tabulated to facilitate comparison and trend analysis.

Table 6.1: Example of a Stability Data Summary Table

| Test Parameter | Specification | Time 0 | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |

| Odor | Faint, fatty odor | Conforms | Conforms | Conforms | Conforms |

| pH (1% dispersion) | 6.0 - 7.5 | 6.8 | 6.7 | 6.7 | 6.6 |

| Assay (this compound, % of initial) | 95.0 - 105.0% | 100.0% | 99.5% | 98.9% | 98.2% |

| Stearic Acid (%) | NMT 1.0% | 0.1% | 0.2% | 0.3% | 0.4% |

Conclusion

This compound is a physically and chemically stable excipient under recommended storage conditions. Its primary degradation pathways are hydrolysis and oxidation, which can be accelerated by exposure to extreme pH, high temperatures, and light. A thorough understanding of its stability profile and the implementation of a robust stability testing program are crucial for the development of safe, effective, and high-quality pharmaceutical and cosmetic products. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to confidently assess and manage the stability of formulations containing this compound.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. newdirectionsaromatics.com [newdirectionsaromatics.com]

- 3. GLYCERYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 4. bayhousearomatics.com [bayhousearomatics.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound | C99H196KNaO16 | CID 76966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound, 11099-07-3 [thegoodscentscompany.com]

- 9. Oxidation Stability of Cosmetics and Personal Care Products [velp.com]

- 10. uspbpep.com [uspbpep.com]

- 11. certifiedcosmetics.com [certifiedcosmetics.com]

- 12. certified-laboratories.com [certified-laboratories.com]

- 13. Glycerolmonostearate by HPLC? - Chromatography Forum [chromforum.org]

Determining the Critical Micelle Concentration of Glyceryl Stearate SE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl Stearate SE is a widely utilized non-ionic surfactant in the pharmaceutical and cosmetic industries, prized for its emulsifying, stabilizing, and moisturizing properties.[1][2] A key parameter governing its efficacy in formulation is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) aggregate to form micelles. Understanding the CMC is crucial for optimizing formulations, as it influences properties such as solubilization, stability, and bioavailability.

Core Concepts: The Critical Micelle Concentration

Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers rapidly associate to form organized aggregates known as micelles. This process leads to distinct changes in the physicochemical properties of the solution, which can be monitored to determine the CMC.[6][7]

Quantitative Data Summary

Direct experimental data for the CMC of this compound is not extensively documented in publicly accessible scientific literature. However, studies on the closely related non-ionic surfactant, Glyceryl Monostearate (GMS), provide valuable insights. The following table summarizes the reported CMC values for GMS determined by different methods. It is important to note that the presence of the self-emulsifying agent (sodium or potassium stearate) in this compound may lead to different CMC values compared to pure GMS.

| Surfactant | Method | Temperature (°C) | CMC (mol/dm³) | Reference |

| Glyceryl Monostearate (GMS) | Conductivity | 50 | 4.50 x 10⁻² | [8][9] |

| Glyceryl Monostearate (GMS) | UV-Visible Spectroscopy | 50 | 2.40 x 10⁻² | [8][9] |

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the available instrumentation.[10]

Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[7] This method is suitable for both ionic and non-ionic surfactants.[7]

Detailed Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water to avoid contaminants that could affect surface tension measurements.

-

Instrument Calibration: The tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) is calibrated according to the manufacturer's instructions, typically using a solvent with a known surface tension like pure water.

-

Measurement: The surface tension of each solution is measured at a constant temperature. The system should be allowed to equilibrate before each measurement to ensure a stable reading.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.[7]

Conductivity Measurement

Principle: This method is particularly suitable for ionic surfactants but can also be adapted for non-ionic surfactants like this compound, especially the "SE" grade which contains ionic species.[11] The conductivity of a surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC.[6][7]

Detailed Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made from this stock solution.

-

Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Plotting: The specific conductivity is plotted against the concentration of this compound.

-

CMC Determination: The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6]

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments.[12][13] Below the CMC, the probe is in the aqueous environment. As micelles form, the hydrophobic probe partitions into the non-polar core of the micelles, leading to a change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of certain vibronic bands).[12][14]

Detailed Protocol:

-

Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent) and a series of this compound solutions of varying concentrations are prepared. A small, constant amount of the probe stock solution is added to each surfactant solution.

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer at a constant temperature. For pyrene, the emission spectrum is typically recorded with an excitation wavelength of around 335 nm.

-

Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is plotted against the logarithm of the surfactant concentration. A sigmoidal curve is obtained, and the CMC is determined from the midpoint of the transition.[14]

Visualizations

Caption: Workflow for CMC determination using tensiometry.

Caption: Workflow for CMC determination using conductivity.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The determination of the Critical Micelle Concentration is a fundamental aspect of characterizing surfactants like this compound for their effective use in research, drug development, and formulation science. While specific CMC data for this compound remains to be extensively published, the established methodologies of tensiometry, conductivity, and fluorescence spectroscopy provide robust frameworks for its empirical determination. The data presented for Glyceryl Monostearate serves as a useful, albeit approximate, reference point. For precise formulation work, it is highly recommended that researchers determine the CMC of their specific grade of this compound under their experimental conditions using the detailed protocols outlined in this guide.

References

- 1. specialchem.com [specialchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. naturallythinking.com [naturallythinking.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 11. pubs.aip.org [pubs.aip.org]

- 12. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Rheological Behavior of Glyceryl Stearate SE in Aqueous Solutions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl Stearate SE is a pivotal excipient in the formulation of a wide array of pharmaceutical and cosmetic products. Its designation as "SE" (self-emulsifying) signifies its ability to form stable oil-in-water emulsions without the necessity of a co-emulsifier, a property attributed to the inclusion of a small quantity of sodium or potassium stearate.[1][2] Beyond its emulsifying capacity, this compound is extensively utilized as a thickener, stabilizer, and emollient.[1] The rheological characteristics of aqueous systems containing this compound are of paramount importance as they dictate the final product's texture, stability, and performance.

This technical guide provides a comprehensive overview of the rheological behavior of this compound in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into the material's properties and guidance on its experimental characterization.

Core Concepts: Lamellar Gel Networks and Rheological Profile

In aqueous solutions, this compound self-assembles into complex colloidal structures known as lamellar gel networks (LGNs).[3][4] These networks consist of bilayers of this compound molecules that entrap water, forming a gel-like structure. This underlying microstructure is the primary determinant of the rheological properties of the system.

The rheological profile of this compound in aqueous solutions is characterized by:

-

Shear-Thinning Behavior: These systems exhibit a decrease in viscosity with an increasing shear rate. At rest, the lamellar gel network provides a high viscosity. When shear is applied, the structure aligns in the direction of flow, leading to a reduction in flow resistance and, consequently, a lower viscosity. This property is crucial for products that need to be easily spreadable but maintain their form in the container.[3][5]

-

Viscoelasticity: this compound aqueous systems possess both viscous (liquid-like) and elastic (solid-like) properties. The elastic component, represented by the storage modulus (G'), is typically higher than the viscous component, the loss modulus (G''), at low-to-moderate frequencies, indicating a more solid-like, structured system at rest.[3][6]

-

Concentration Dependence: The viscosity of the aqueous system is directly proportional to the concentration of this compound. Higher concentrations lead to the formation of a more extensive and interconnected lamellar gel network, resulting in a significant increase in viscosity.[7]

Quantitative Rheological Data

Table 1: Representative Viscosity of Lamellar Gel Network Systems at Various Shear Rates and Concentrations

| Concentration (% w/w) | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 5 | 0.1 | 50 |

| 1 | 15 | |

| 10 | 3 | |

| 100 | 0.5 | |

| 10 | 0.1 | 200 |

| 1 | 50 | |

| 10 | 8 | |

| 100 | 1 | |

| 15 | 0.1 | 800 |

| 1 | 150 | |

| 10 | 20 | |

| 100 | 2.5 |

Note: This data is illustrative and based on the typical behavior of lamellar gel network systems.

Table 2: Representative Viscoelastic Properties of a 10% w/w Lamellar Gel Network System

| Parameter | Value |

| Storage Modulus (G') at 1 Hz | 1500 Pa |

| Loss Modulus (G'') at 1 Hz | 300 Pa |

| Yield Stress | 80 Pa |

Note: This data is illustrative and based on the typical behavior of lamellar gel network systems.

Experimental Protocols

The following sections detail the methodologies for preparing aqueous dispersions of this compound and for performing their rheological characterization.

Preparation of this compound Aqueous Dispersions

This protocol outlines the steps for preparing this compound dispersions at various concentrations for rheological analysis.

-

Weighing: Accurately weigh the required amounts of this compound and deionized water to achieve the desired concentration (e.g., 5%, 10%, 15% w/w).

-

Heating: Heat the deionized water to approximately 75-80°C in a suitable vessel.

-

Dispersion: While stirring the heated water with a magnetic stirrer or overhead mixer, gradually add the this compound flakes or powder. Continue stirring until the this compound is fully dispersed and melted, forming a homogeneous liquid.

-

Homogenization (Optional): For improved uniformity, the hot dispersion can be homogenized using a high-shear mixer for a short period (e.g., 1-2 minutes).

-

Cooling: Allow the dispersion to cool to room temperature under gentle agitation. During cooling, the lamellar gel network will form, leading to an increase in viscosity.

-

Equilibration: Store the prepared dispersion at a controlled temperature (e.g., 25°C) for at least 24 hours to allow the structure to fully equilibrate before rheological measurements.

Rheological Characterization

The following protocols describe standard methods for characterizing the rheological properties of this compound aqueous dispersions using a rotational rheometer.

This test determines the relationship between viscosity and shear rate, revealing the shear-thinning nature of the material.

-

Instrument Setup:

-

Use a cone-plate or parallel-plate geometry. A sandblasted or serrated geometry is recommended to prevent wall slip.

-

Set the temperature to the desired value (e.g., 25°C) and allow it to equilibrate.

-

-

Sample Loading:

-

Carefully place the equilibrated sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

-

Lower the upper geometry to the correct gap setting.

-

Trim any excess sample from the edge of the geometry.

-

-

Measurement:

-

Perform a pre-shear step at a high shear rate for a short duration to ensure a consistent starting state for the sample, followed by a rest period.

-

Apply a controlled shear rate ramp from a low to a high shear rate (e.g., 0.01 to 100 s⁻¹) and record the corresponding shear stress. The apparent viscosity is calculated as the ratio of shear stress to shear rate.

-

-

Data Analysis:

-

Plot the apparent viscosity as a function of the shear rate on a log-log scale to visualize the shear-thinning behavior.

-

These tests probe the viscoelastic properties of the material.

-

Instrument and Sample Setup: Follow the same setup and loading procedures as for the flow curve measurement.

-

Amplitude Sweep (Strain or Stress Sweep):

-

Apply an increasing oscillatory strain or stress at a constant frequency (e.g., 1 Hz).

-

Determine the linear viscoelastic region (LVER), which is the range of strain or stress where the storage modulus (G') and loss modulus (G'') are independent of the applied amplitude. This is crucial for subsequent frequency sweep tests.

-

The yield stress can be determined as the stress at which the material starts to flow (G' begins to decrease significantly).

-

-

Frequency Sweep:

-

Perform this test within the LVER determined from the amplitude sweep.

-

Apply a constant, small-amplitude strain or stress and vary the frequency over a desired range (e.g., 0.1 to 100 rad/s).

-

Record the storage modulus (G') and loss modulus (G'').

-

-

Data Analysis:

-

Plot G' and G'' as a function of frequency. For a gel-like material, G' will typically be greater than G'' over a wide range of frequencies.

-

Conclusion

The rheological behavior of this compound in aqueous solutions is a critical aspect of its functionality in pharmaceutical and cosmetic formulations. The formation of lamellar gel networks imparts desirable shear-thinning and viscoelastic properties. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for the development of stable, effective, and aesthetically pleasing products. While specific quantitative data for pure this compound systems remains an area for further public research, the principles and methodologies presented here provide a solid foundation for formulation scientists and researchers.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. naturallythinking.com [naturallythinking.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl Stearate SE: A Technical Guide to Safety and Toxicity in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl Stearate SE (Self-Emulsifying) is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and emollient properties. As a key component in many topical and oral formulations, a thorough understanding of its safety and toxicity profile is paramount for researchers and drug development professionals. This technical guide provides an in-depth analysis of the available safety and toxicity data for this compound, with a focus on its application in a laboratory research setting. The information presented is compiled from peer-reviewed scientific literature, regulatory agency reports, and safety data sheets to ensure a comprehensive and reliable resource.

Chemical and Physical Properties

This compound is the esterification product of glycerin and stearic acid, which also contains a small amount of potassium and/or sodium stearate, rendering it self-emulsifying.[1] This property allows it to form stable oil-in-water emulsions. It is a white or cream-colored, wax-like solid at room temperature.[1]

Toxicological Data Summary

The safety of this compound has been extensively evaluated, with the Cosmetic Ingredient Review (CIR) Expert Panel concluding it is safe for use in cosmetic and personal care products.[1] The primary toxicological concerns for laboratory personnel handling this substance are acute toxicity, and local effects such as skin and eye irritation.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound based on laboratory animal studies.

| Acute Oral Toxicity | |||

| Test Species | Route | Dosage | Result |

| Rat | Oral | > 2000 mg/kg | Not classified as acutely toxic[2] |

| Rat | Oral | > 10 g/kg | LD50[3] |

| Rat | Oral | - | Slightly toxic in acute studies[1][4][5][6][7] |

| Mouse (female) | Oral | > 5 ml/kg | LD50[8] |

| Dermal and Ocular Irritation | |||

| Test Species | Test Type | Concentration | Result |

| Rabbit | Skin Irritation | Up to 100% | Mildly irritating or non-irritating[1][4][9][10] |

| Rabbit | Skin Irritation | - | Minimal irritation[8] |

| Rabbit | Skin Irritation (Subchronic/Chronic) | - | Moderate irritation[1][4][5][6][7] |

| Rabbit | Eye Irritation | Up to 100% | Mildly irritating or non-irritating[1][4][6][7][11] |

| Rabbit | Eye Irritation | - | None[8] |

| Sensitization and Mutagenicity | |||

| Test | Test System | Concentration | Result |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer[4][9][10][11] |

| Skin Sensitization | Human (RIPT) | - | Non-sensitizing and non-irritating[1][4][6][7][11] |

| Mutagenicity (Ames Test) | S. typhimurium | - | Negative[12] |

Mechanism of Local Irritation

The mild to moderate skin irritation observed with this compound, particularly with repeated or prolonged exposure, is likely attributed to its surfactant properties. As an emulsifier, it can interact with and disrupt the lipid barrier of the stratum corneum. This can lead to increased transepidermal water loss and enhanced penetration of other substances, potentially causing dryness, erythema, and mild inflammation. No specific signaling pathways have been identified for the local irritation caused by this compound, suggesting a non-specific, barrier-disruption mechanism.

Experimental Protocols

To ensure the reproducibility and validity of safety assessments, standardized experimental protocols are employed. The following sections detail the methodologies for the key toxicity studies cited in this guide.

Acute Dermal Irritation/Corrosion (Modified Draize Test - OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A dose of 0.5 g of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days.[13]

-

Scoring: The reactions are scored based on a standardized scale.

Acute Eye Irritation/Corrosion (Modified Draize Test - OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.

-

Application: A single dose of 0.1 mL or 0.1 g of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period may be extended to 21 days to assess the reversibility of any effects.[5][8]

-

Scoring: Lesions are scored according to a standardized system.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.[4]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[14]

-

Exposure: The test substance is incubated with the bacterial strains in a minimal agar (B569324) medium lacking the essential amino acid.

-

Observation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize the essential amino acid) compared to the negative control.[14]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the potential of a substance to cause skin sensitization in humans.

Methodology:

-

Subjects: A panel of human volunteers (typically 50-200) is recruited.

-

Induction Phase: The test material is applied to the same site on the skin under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated 9-10 times over a 3-week period.[15][16]

-

Rest Phase: A 10-21 day rest period follows the induction phase to allow for the development of any delayed contact hypersensitivity.[3]

-

Challenge Phase: The test material is applied to a new, untreated site on the skin.

-

Evaluation: The challenge site is observed for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. store.astm.org [store.astm.org]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. nib.si [nib.si]

- 5. ecetoc.org [ecetoc.org]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. Final Report on the Safety Assessment of Glyceryl Stearate and Glyceryl Stearate/SE [ouci.dntb.gov.ua]

- 8. oecd.org [oecd.org]

- 9. Draize test - Wikipedia [en.wikipedia.org]

- 10. cir-safety.org [cir-safety.org]

- 11. gentronix.co.uk [gentronix.co.uk]

- 12. oryskincare.com [oryskincare.com]

- 13. oecd.org [oecd.org]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. Patch Testing: RIPT, 48-Hour, Or Cumulative? | CPT℠ Labs [cptclabs.com]

- 16. ftp.cdc.gov [ftp.cdc.gov]

Navigating the Regulatory Landscape of Glyceryl Stearate SE for Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, physicochemical properties, and analytical methodologies pertinent to the use of Glyceryl Stearate SE in pharmaceutical research and development. This document is intended to serve as a valuable resource for formulation scientists, regulatory affairs professionals, and researchers involved in the development of new drug products.

Introduction to this compound

This compound is a self-emulsifying grade of Glyceryl Stearate, an ester of glycerin and stearic acid.[1][2] The "SE" designation signifies the inclusion of a small quantity of an alkali stearate, such as potassium or sodium stearate, which imparts self-emulsifying properties.[3] This makes it a highly effective oil-in-water emulsifier and stabilizer in a variety of formulations, including creams, lotions, and other topical preparations.[4] Its ability to form stable emulsions without the need for additional co-emulsifiers simplifies formulation development.[3]

Regulatory Status and Compendial Standards

The regulatory acceptance of excipients like this compound is primarily determined by their history of safe use in approved pharmaceutical products and compliance with pharmacopeial monographs.

United States Food and Drug Administration (FDA)

In the United States, there is no formal approval process for individual excipients.[5] Instead, their acceptability is evaluated within the context of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). A key resource for determining the acceptability of an excipient is the FDA's Inactive Ingredient Database (IID), which lists excipients present in approved drug products.

While "this compound" is not explicitly listed in the IID, "Glyceryl Monostearate" is. Given that this compound is a form of Glyceryl Stearate (often referred to as Glyceryl Monostearate), the data for Glyceryl Monostearate provides a strong precedent for its use.

Table 1: Precedent of Use for Glyceryl Monostearate in FDA-Approved Products [6][7]

| Route of Administration | Dosage Form | Maximum Potency per Unit Dose |

| Oral | Capsule | 39.2 mg |

| Oral | Tablet | 150 mg |

| Topical | Cream | 150 mg/g |

| Topical | Lotion | 50 mg/g |

| Topical | Ointment | 100 mg/g |

| Vaginal | Suppository | 1.39 g |

Glyceryl Stearate is also listed as Generally Recognized as Safe (GRAS) for use in food, which further supports its safety profile.[4]

European Medicines Agency (EMA)

In the European Union, the regulatory pathway for excipients is also linked to the marketing authorization of the final medicinal product.[8][9] The European Pharmacopoeia (Ph. Eur.) provides a key quality standard. While there isn't a specific monograph for "this compound," the monograph for "Glycerol monostearate 40-55" is relevant.[1][10]

A Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP), issued by the European Directorate for the Quality of Medicines & HealthCare (EDQM), can be used to demonstrate that the quality of an excipient meets the Ph. Eur. requirements.[11][12]

Table 2: Comparison of Compendial Specifications for Glyceryl Monostearate

| Parameter | USP-NF Monograph for Glyceryl Monostearate | European Pharmacopoeia Monograph for Glycerol monostearate 40-55 |

| Definition | Contains NLT 90.0% of monoglycerides (B3428702) of saturated fatty acids, chiefly glyceryl monostearate and glyceryl monopalmitate. | Mixture of monoacylglycerols (40.0-55.0%), diacylglycerols (30.0-45.0%), and triacylglycerols (5.0-15.0%). |

| Acid Value | Not more than 6 | Not more than 3.0 |

| Iodine Value | Not more than 3 | Not more than 3.0 |

| Saponification Value | 155 - 165 | 155 - 170 |

| Melting Range | 55 - 60 °C | - |

| Free Glycerin | Not more than 6.0% | Not more than 6.0% |

| Assay (Monoglycerides) | ≥ 90.0% | 40.0% - 55.0% |

Regulatory Pathway Overview

The following diagram illustrates the general regulatory pathways for the acceptance of this compound as a pharmaceutical excipient in the US and EU.

Physicochemical and Functional Properties

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.

Table 3: Physicochemical Properties of this compound